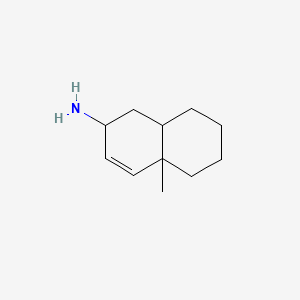
2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- is an organic compound with the molecular formula C11H19N It is a derivative of naphthalene, characterized by the presence of an amine group and multiple hydrogenated carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process is designed to be efficient and scalable to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,4a,5,6,7,8,8a-Octahydro-4a-methyl-2-naphthalenamine
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
Uniqueness
2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- is unique due to its specific structural features, including the presence of an amine group and multiple hydrogenated carbon atoms
Propiedades
Número CAS |
56053-03-3 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
4a-methyl-2,5,6,7,8,8a-hexahydro-1H-naphthalen-2-amine |
InChI |
InChI=1S/C11H19N/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h5,7,9-10H,2-4,6,8,12H2,1H3 |
Clave InChI |
IAQJHTQLRTUUKN-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCCC1CC(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















